methyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate methyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
Brand Name: Vulcanchem
CAS No.: 858769-56-9
VCID: VC4585740
InChI: InChI=1S/C21H18O6/c1-13(2)11-25-16-8-9-17-18(10-16)26-12-19(20(17)22)27-15-6-4-14(5-7-15)21(23)24-3/h4-10,12H,1,11H2,2-3H3
SMILES: CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC
Molecular Formula: C21H18O6
Molecular Weight: 366.369

methyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate

CAS No.: 858769-56-9

Cat. No.: VC4585740

Molecular Formula: C21H18O6

Molecular Weight: 366.369

* For research use only. Not for human or veterinary use.

methyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate - 858769-56-9

Specification

CAS No. 858769-56-9
Molecular Formula C21H18O6
Molecular Weight 366.369
IUPAC Name methyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate
Standard InChI InChI=1S/C21H18O6/c1-13(2)11-25-16-8-9-17-18(10-16)26-12-19(20(17)22)27-15-6-4-14(5-7-15)21(23)24-3/h4-10,12H,1,11H2,2-3H3
Standard InChI Key XNFPIFPPCGOSBQ-UHFFFAOYSA-N
SMILES CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC

Introduction

Methyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic organic compound that belongs to the chromene family, which is known for its diverse biological activities. This compound is structurally related to coumarins, which are naturally occurring compounds found in plants and have been studied for their potential therapeutic benefits.

Synthesis and Preparation

The synthesis of methyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves a multi-step process:

  • Starting Materials: The synthesis begins with the preparation of the chromene core, often through a Perkin reaction or a similar method.

  • Etherification: The introduction of the 2-methylprop-2-en-1-yl group is achieved through an etherification reaction.

  • Coupling with Benzoate: The final step involves coupling the modified chromene with a benzoate derivative.

Biological Activities

Chromene derivatives have been studied for various biological activities, including:

  • Antioxidant Properties: Many chromenes exhibit antioxidant activity, which can be beneficial in reducing oxidative stress.

  • Anti-inflammatory Effects: Some chromene derivatives have shown potential in reducing inflammation.

  • Antimicrobial Activity: Certain chromenes have demonstrated antimicrobial properties.

Biological Activities of Chromene Derivatives

ActivityDescription
AntioxidantReduces oxidative stress
Anti-inflammatoryMay reduce inflammation
AntimicrobialExhibits antimicrobial properties

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